Diethyl decylphosphonate
Overview
Description
Diethyl decylphosphonate is not directly mentioned in the provided papers; however, the papers discuss various diethyl phosphonate derivatives, which share a common diethyl phosphonate moiety. These derivatives exhibit a range of chemical behaviors and applications, from participating in the Mukaiyama-Michael reaction to serving as corrosion inhibitors and potential therapeutic agents .
Synthesis Analysis
The synthesis of diethyl phosphonate derivatives is well-documented in the literature. For instance, diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate is prepared by heating 2-chloro-N-methoxy-N-methylethanamide with triethylphosphite . Another example is the synthesis of diethyl l-diazo-2,2,2-trifluoroethylphosphonate, which is developed from readily available compounds and demonstrates utility in producing CF3-substituted α-hydroxy and α-amino phosphonic acid derivatives . Additionally, novel diethyl 1-(isothiocyano)alkylphosphonates are synthesized via a one-pot reaction of diethyl 1-azidoalkylphosphonates with triphenylphosphine .
Molecular Structure Analysis
The molecular structures of diethyl phosphonate derivatives are characterized using various spectroscopic methods. For example, diethyl crotonylphosphonate (DECP) forms dimeric and chelated complexes with stannic chloride, which are characterized by unique NMR spectra . The structural, vibrational, electronic, and thermodynamic properties of diethyl (hydroxy(4-methoxyphenyl) methyl) phosphonate are determined using DFT calculations and thermogravimetric analysis .
Chemical Reactions Analysis
Diethyl phosphonate derivatives engage in a variety of chemical reactions. The Mukaiyama-Michael reaction employing alpha-acyl beta,gamma-unsaturated phosphonates results in moderate diastereomeric excesses . Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate acts as an Emmons-Horner Wittig reagent, converting aldehydes and ketones into α,β-unsaturated N-methoxy-N-methylamide groups . Diethyl [nitro(diazo)methyl]phosphonate reacts with alkenes to form cyclopropyl α-nitrophosphonates .
Physical and Chemical Properties Analysis
The physical and chemical properties of diethyl phosphonate derivatives are diverse. Diethyl (phenylamino) methyl) phosphonate derivatives exhibit high yields and are investigated as corrosion inhibitors, with their efficiency influenced by the position of the OCH3 group in the chemical structure . The thermal stability of diethyl (hydroxy(4-methoxyphenyl) methyl) phosphonate is studied through thermogravimetric analysis, and its chemical behavior is assessed using HOMO-LUMO studies and Fukui analysis . Diethyl (alkyl/aryl/heteroarylamino)(4-(pyridin-2-yl)phenyl)methylphosphonates are synthesized and evaluated for their antioxidant and anti-breast cancer activities, demonstrating promising biological properties .
Scientific Research Applications
Corrosion Inhibition
Diethyl decylphosphonate and related compounds have been studied for their role as corrosion inhibitors. A study conducted by Gupta et al. (2017) on α-aminophosphonates, including diethyl (((4-chlorophenyl)amino)(phenyl)methyl)phosphonate, highlighted their effectiveness in inhibiting mild steel corrosion in hydrochloric acid, a crucial aspect in industrial pickling processes. Their research showed that these compounds act as mixed-type inhibitors, predominantly functioning as cathodic inhibitors, and the adsorption of these compounds on metallic surfaces follows specific isotherms, supported by various experimental and theoretical methods including SEM and AFM (Gupta et al., 2017).
Synthesis and Structural Applications
Phosphonate compounds, including diethyl decylphosphonate, have diverse applications in synthetic chemistry. For instance, Telan et al. (1996) explored the diastereoselectivity in the Mukaiyama-Michael Reaction using alpha-acyl beta,gamma-unsaturated phosphonates, demonstrating their utility in synthesizing complex organic compounds (Telan et al., 1996).
Battery Performance Enhancement
In the field of electrochemistry, diethyl phenylphosphonite (DEPP), a related compound, was studied by Liao et al. (2017) for its role in enhancing the performance of Li/LiMn2O4 cells at elevated temperatures. The incorporation of DEPP in electrolytes improved the cyclability of spinel LiMn2O4, highlighting its potential in improving battery performance (Liao et al., 2017).
Flame Retardant Applications
Diethyl decylphosphonate and its derivatives have been investigated for their potential as flame retardants. A study by Nguyen et al. (2014) on the thermal decomposition reactions of cotton fabric treated with piperazine-phosphonates derivatives, including diethyl 4-methyl piperazin-1-ylphosphoramidate (DEPP), showed their effectiveness in flame retardant applications on cotton fabric (Nguyen et al., 2014).
Nanocomposite Development
The surface functionalization of nanoparticles with phosphonate compounds, including diethyl decylphosphonate, has been explored for the development of transparent nanocomposites. Ruiterkamp et al. (2011) described the functionalization of titanium dioxide nanoparticles with diethyl undec-10-enyl phosphonate, resulting in stable, transparent dispersions and enhanced properties for use in nanocomposite materials (Ruiterkamp et al., 2011).
Analytical Applications in Environmental Monitoring
Diethyl (carboxymethyl) phosphonate (DECP), a related compound, was used in the development of an indirect competitive enzyme-linked immunosorbent assay (IC-ELISA) for detecting organophosphorus pesticides in water, as studied by Tang et al. (2008). This highlights its potential in analytical applications for environmental monitoring (Tang et al., 2008).
Safety And Hazards
properties
IUPAC Name |
1-diethoxyphosphoryldecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H31O3P/c1-4-7-8-9-10-11-12-13-14-18(15,16-5-2)17-6-3/h4-14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQXIVAZQBYBAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCP(=O)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378647 | |
Record name | Diethyl decylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl decylphosphonate | |
CAS RN |
16165-68-7 | |
Record name | Diethyl decylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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